(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid
Description
(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid is a cinnamic acid derivative featuring a phenyl ring substituted at position 5 with bromine and at position 2 with a branched 2-methylpropoxy (isobutoxy) group. The (2E)-configuration denotes a trans-arrangement of the double bond in the propenoic acid chain.
Properties
IUPAC Name |
(E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-9(2)8-17-12-5-4-11(14)7-10(12)3-6-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBMXUKRHCCMPP-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Etherification: The attachment of the 2-methylpropoxy group to the phenyl ring can be accomplished via a Williamson ether synthesis, where the phenol derivative reacts with 2-methylpropyl bromide in the presence of a strong base like sodium hydride (NaH).
Condensation: The final step involves the condensation of the substituted phenyl ring with acrylic acid under basic conditions to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid exhibits several important biological activities:
- Antioxidant Properties : Similar phenolic compounds are known for their ability to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Antimicrobial Activity : The presence of bromine enhances the compound's efficacy against a range of pathogens. Studies have shown that it can inhibit the growth of specific bacterial and fungal strains, potentially disrupting microbial cell membranes and metabolic processes.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Cytotoxicity Assays : In vitro studies on human epithelial kidney cells (HEK293) indicated that varying concentrations of the compound affected cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
- Antifungal Activity : Research on derivatives revealed that modifications to the compound could enhance antifungal activity against pathogenic fungi, indicating that structural variations significantly impact biological efficacy.
Mechanism of Action
The mechanism of action of (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enoic acid moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylprop-2-enoic Acid Derivatives
Key Compounds Analyzed :
Target Compound: (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid
(2E)-3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid
(2E)-3-[5-Bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid
(2E)-3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid
(2E)-3-[5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid
Comparative Analysis
Structural and Functional Insights :
Lipophilicity and Solubility :
- The target compound’s branched isobutoxy group enhances lipophilicity compared to the linear ethoxy group in , which may improve membrane permeability in biological systems.
- The trifluoromethoxy analog exhibits reduced lipophilicity due to its electron-withdrawing nature but increases acidity (lower pKa of the carboxylic acid).
Electronic Effects: The trifluoromethoxy group strongly withdraws electrons, stabilizing the deprotonated carboxylate form, making it more acidic than the target compound.
Steric and Aromatic Interactions :
- The (2-chlorophenyl)methoxy substituent introduces steric bulk and aromaticity, which may facilitate π-π stacking in protein binding pockets or reduce metabolic degradation.
Biological Activity
(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid, with the CAS number 937599-32-1, is an organic compound characterized by a brominated phenyl group and a prop-2-enoic acid backbone. Its unique structure contributes to its diverse biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C13H15BrO3, with a molecular weight of 299.164 g/mol. The compound features a double bond in the E configuration and a carboxylic acid functional group, which are critical for its reactivity in biological systems.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activity. The presence of phenolic groups allows for effective scavenging of free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that related phenolic compounds can reduce oxidative damage in various cellular models.
Antimicrobial Activity
The bromine substituent in this compound enhances its antimicrobial properties. Compounds with halogen substituents are known to exhibit increased activity against a range of pathogens. A comparative analysis of similar compounds revealed that those with bromine substitutions demonstrated potent antibacterial and antifungal effects.
Anti-inflammatory Effects
Compounds structurally related to this compound have shown potential in inhibiting inflammatory mediators. For example, certain analogs have been documented to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting therapeutic applications for inflammatory diseases.
The biological activity of this compound is believed to be mediated through specific interactions with biological targets. Studies using techniques such as molecular docking and binding affinity assays indicate that the compound may interact with enzymes involved in metabolic pathways, leading to the formation of various metabolites that contribute to its pharmacological effects .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromophenol | Bromine-substituted phenol | Antimicrobial, Antioxidant |
| 3-(4-Bromophenyl)acrylic Acid | Similar acrylate structure | Antitumor activity |
| 5-Bromoindole | Indole structure with bromine | Antimicrobial, Antidepressant |
The unique combination of a brominated phenyl group and a propene backbone in this compound enhances its reactivity and biological activity compared to simpler analogs like 4-bromophenol or other brominated compounds.
Case Studies
A notable study evaluated the anti-inflammatory effects of various phenolic compounds, including derivatives of this compound. The results indicated that these compounds significantly inhibited the expression of inflammatory markers in vitro, demonstrating their potential use in treating chronic inflammatory conditions .
Another investigation focused on the antimicrobial efficacy of halogenated phenols against resistant bacterial strains. The findings revealed that this compound exhibited substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Q & A
Basic: What synthetic strategies are recommended for preparing (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid, and how should intermediates be monitored?
Answer:
A two-step approach is typically employed:
Etherification : Introduce the 2-methylpropoxy group via nucleophilic substitution of a brominated phenol precursor using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Formation of α,β-unsaturated acid : Utilize a condensation reaction (e.g., Knoevenagel) between the substituted benzaldehyde intermediate and malonic acid, catalyzed by piperidine.
Monitoring : Track intermediates using thin-layer chromatography (TLC, Rf values) and confirm structures via H NMR (e.g., olefinic proton at δ 6.8–7.5 ppm for E-configuration) . For brominated intermediates, mass spectrometry (MS) or X-ray diffraction (XRD) ensures regioselectivity .
Basic: What analytical techniques are critical for assessing the purity of this compound?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .
- NMR Spectroscopy : Analyze H and C spectra to confirm absence of stereoisomers or unreacted starting materials (e.g., integration ratios for aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~313 g/mol for C₁₃H₁₄BrO₃) .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep at 4°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation of the α,β-unsaturated moiety .
- Handling : Use PPE (gloves, lab coat) and fume hoods. For spills, neutralize with sodium bicarbonate and absorb with inert material . Avoid aqueous environments unless stabilized with co-solvents (e.g., DMSO) .
Advanced: How can computational methods like DFT improve understanding of this compound’s electronic properties?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO), revealing electron-withdrawing effects of the bromo and methoxy groups .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O) in crystal structures to explain packing efficiency and solubility .
- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to identify reactive sites for electrophilic/nucleophilic attacks .
Advanced: How to resolve contradictions between spectroscopic data (e.g., NMR vs. XRD)?
Answer:
- Cross-Validation : Compare experimental H NMR chemical shifts with DFT-calculated values (e.g., using Gaussian) to confirm stereochemistry .
- XRD Refinement : Resolve discrepancies in dihedral angles or bond lengths by re-examining crystallographic data (e.g., thermal ellipsoids) .
- Dynamic NMR : For flexible moieties (e.g., propoxy chain), perform variable-temperature NMR to detect conformational averaging .
Advanced: What experimental designs are optimal for studying its biological mechanisms (e.g., enzyme inhibition)?
Answer:
- Kinetic Assays : Use Michaelis-Menten plots to evaluate competitive/non-competitive inhibition (e.g., monitor substrate depletion via UV-Vis) .
- Docking Simulations : Perform AutoDock/Vina simulations to predict binding affinity with target enzymes (e.g., cyclooxygenase-2) .
- Cellular Assays : Validate activity via MTT assays (IC₅₀ determination) in cancer cell lines, using dose-response curves .
Advanced: How to optimize solubility for in vitro studies without compromising stability?
Answer:
- Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) to enhance solubility while minimizing denaturation .
- Derivatization : Synthesize methyl ester prodrugs to improve lipophilicity, followed by enzymatic hydrolysis in assays .
- pH Adjustment : Prepare buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) for colloidal dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
